5-Iodoorotic acid
Overview
Description
5-Iodoorotic acid: is a halogenated derivative of orotic acid, characterized by the presence of an iodine atom at the fifth position of the pyrimidine ring. Its chemical formula is C5H3IN2O4, and it has a molecular weight of 281.99 g/mol . This compound is known for its crystalline form and light yellow color .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Iodoorotic acid can be synthesized through the iodination of orotic acid. The reaction typically involves the use of iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide in an aqueous medium. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the fifth position of the pyrimidine ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale iodination reactions using orotic acid as the starting material. The process may include purification steps such as recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 5-Iodoorotic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Major Products:
Substitution Products: Depending on the nucleophile, products such as azidoorotic acid or thiocyanatoorotic acid can be formed.
Oxidation Products: Oxidized derivatives of orotic acid.
Reduction Products: Reduced forms of the pyrimidine ring.
Scientific Research Applications
Chemistry: 5-Iodoorotic acid is used as a precursor in the synthesis of various halogenated pyrimidine derivatives, which are valuable intermediates in organic synthesis .
Biology and Medicine: The compound is utilized in biochemical research to study the effects of halogenated nucleobases on biological systems. It serves as a model compound to investigate the interactions of halogenated pyrimidines with enzymes and nucleic acids.
Industry: In the pharmaceutical industry, this compound is explored for its potential use in the development of novel therapeutic agents. Its halogenated structure makes it a candidate for drug design and discovery.
Mechanism of Action
The mechanism of action of 5-Iodoorotic acid involves its interaction with biological macromolecules such as enzymes and nucleic acids. The iodine atom enhances the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity towards molecular targets. The compound may inhibit or modulate the activity of enzymes involved in pyrimidine metabolism, thereby affecting cellular processes.
Comparison with Similar Compounds
Orotic Acid: The parent compound without the iodine substitution.
5-Fluoroorotic Acid: A fluorinated derivative with similar applications in biochemical research.
5-Bromoorotic Acid: A brominated analogue with comparable chemical properties.
Uniqueness: 5-Iodoorotic acid is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated counterparts. The iodine atom’s larger size and higher polarizability contribute to its unique interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
5-iodo-2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3IN2O4/c6-1-2(4(10)11)7-5(12)8-3(1)9/h(H,10,11)(H2,7,8,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVVOUXUHGRCGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3IN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327578 | |
Record name | 5-IODOOROTIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17687-22-8 | |
Record name | 5-IODOOROTIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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